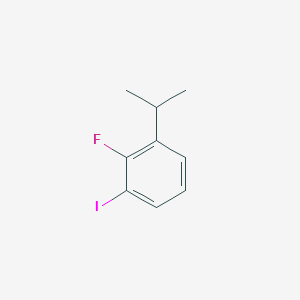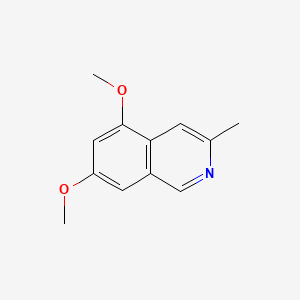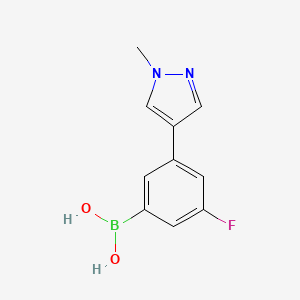
3-Fluoro-5-(1-methyl-4-pyrazolyl)phenylboronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-(1-methyl-4-pyrazolyl)phenylboronic Acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pyrazolyl moiety. The unique structure of this compound makes it a valuable reagent in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(1-methyl-4-pyrazolyl)phenylboronic Acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Borylation: The final step involves the borylation of the phenyl ring using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3-Fluoro-5-(1-methyl-4-pyrazolyl)phenylboronic Acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The fluoro group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed via nucleophilic substitution of the fluoro group.
科学的研究の応用
3-Fluoro-5-(1-methyl-4-pyrazolyl)phenylboronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
作用機序
The mechanism of action of 3-Fluoro-5-(1-methyl-4-pyrazolyl)phenylboronic Acid in chemical reactions involves the following steps:
Transmetalation: The boronic acid group transfers its organic group to a metal catalyst (e.g., palladium) during the Suzuki-Miyaura coupling reaction.
Oxidative Addition: The metal catalyst undergoes oxidative addition with an aryl halide to form a metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination to form the final biaryl product.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and pyrazolyl substituents, making it less versatile in certain reactions.
3-Fluoro-5-(trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a pyrazolyl group, which affects its reactivity and applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of a fluoro and pyrazolyl group, leading to different chemical properties and uses.
Uniqueness
3-Fluoro-5-(1-methyl-4-pyrazolyl)phenylboronic Acid is unique due to the presence of both a fluoro group and a pyrazolyl moiety, which enhance its reactivity and make it suitable for a wider range of chemical transformations. Its ability to participate in Suzuki-Miyaura coupling reactions with high efficiency makes it a valuable reagent in organic synthesis.
特性
分子式 |
C10H10BFN2O2 |
|---|---|
分子量 |
220.01 g/mol |
IUPAC名 |
[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c1-14-6-8(5-13-14)7-2-9(11(15)16)4-10(12)3-7/h2-6,15-16H,1H3 |
InChIキー |
DURWZTGFSUTABW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)F)C2=CN(N=C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


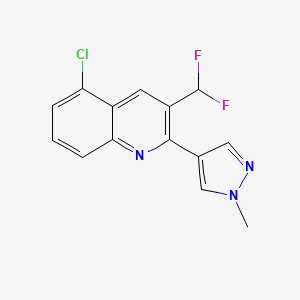
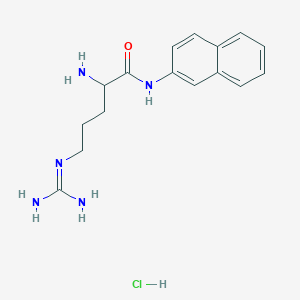
![1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15330619.png)
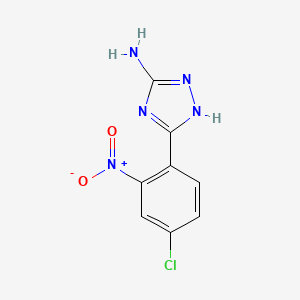
![Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one](/img/structure/B15330635.png)
![N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine](/img/structure/B15330650.png)
![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15330661.png)
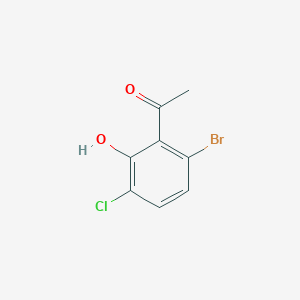
![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)
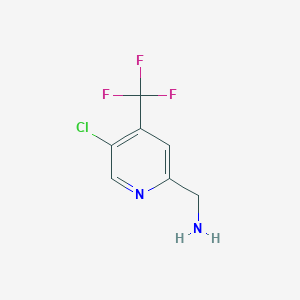

![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)
